(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
Overview
Description
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a chlorophenyl group and a methyl group attached to the isoxazole ring, with a methanol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization in the presence of an acid catalyst to yield the isoxazole ring. The final step involves the reduction of the isoxazole derivative to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the isoxazole ring or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)aldehyde and (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)carboxylic acid.
- Reduction products may include various reduced forms of the isoxazole ring.
- Substitution products depend on the nucleophile used, resulting in derivatives with different functional groups replacing the chlorine atom.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Potential applications in drug development due to its unique structure and reactivity.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of new materials and chemical products.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenyl and isoxazole groups can influence its binding affinity and specificity towards molecular targets. The methanol group may also play a role in its solubility and transport within biological systems.
Comparison with Similar Compounds
- (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)aldehyde
- (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)carboxylic acid
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)methane
Comparison:
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol: is unique due to the presence of the methanol group, which can influence its reactivity and solubility.
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)aldehyde: and differ in their oxidation states and functional groups, leading to different chemical properties and reactivity.
Tris(4-chlorophenyl)methanol: and are structurally related but lack the isoxazole ring, resulting in different chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOYSJHJAJGBDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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